Tert-butyl 2,4-dichlorobenzoate
Description
Tert-butyl 2,4-dichlorobenzoate is an ester derivative of 2,4-dichlorobenzoic acid, featuring a tert-butyl group attached via an ester linkage. This compound is widely utilized in organic synthesis as a stable intermediate or protecting group due to the steric and electronic effects of the tert-butyl moiety. Its molecular formula is C₁₁H₁₂Cl₂O₂, with a molecular weight of 247.12 g/mol. Synthesis typically involves the acid-catalyzed esterification of 2,4-dichlorobenzoic acid with tert-butanol, yielding a high-purity product (≥98%) suitable for research and industrial applications. The tert-butyl group confers enhanced resistance to hydrolysis, making this compound advantageous in reactions requiring prolonged stability under acidic or basic conditions.
Properties
Molecular Formula |
C11H12Cl2O2 |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
tert-butyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C11H12Cl2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |
InChI Key |
PXDDCUVFKNTKET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of tert-butyl 2,4-dichlorobenzoate can be contextualized by comparing it to analogous esters of 2,4-dichlorobenzoic acid, such as Ethyl 2,4-dichlorobenzoate (CAS 56882-52-1). Key differences are summarized below:
Structural and Functional Insights:
- Steric Effects : The tert-butyl group introduces significant steric hindrance, reducing reactivity in nucleophilic substitutions but enhancing stability against hydrolysis. In contrast, the smaller ethyl group allows faster reaction kinetics in ester cleavage or transesterification .
- Synthetic Utility: Ethyl 2,4-dichlorobenzoate is synthesized via a straightforward esterification of 2,4-dichlorobenzoic acid with ethanol, making it cost-effective for large-scale applications. The tert-butyl variant requires specialized conditions (e.g., anhydrous catalysts) due to the lower nucleophilicity of tert-butanol.
- Applications : Tert-butyl esters are preferred in multi-step pharmaceutical syntheses requiring stable intermediates, while ethyl esters are common in agrochemical production due to their lower molecular weight and cost efficiency .
This compound:
- Pharmaceutical Intermediates : Its stability under harsh conditions minimizes byproduct formation during prolonged reactions. For example, it has been employed in the synthesis of antifungal agents where acidic workup steps are unavoidable.
- Material Science : The compound’s lipophilicity makes it suitable for modifying polymer matrices to enhance UV resistance.
Ethyl 2,4-dichlorobenzoate:
- Agrochemicals: Used as a precursor in herbicides due to its balance of reactivity and cost. Studies note its role in synthesizing dichlorophenoxyacetic acid derivatives .
- Catalysis : The ethyl ester’s moderate stability allows controlled release of 2,4-dichlorobenzoic acid in catalytic cycles.
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